N-(2,4-dibromophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide
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Overview
Description
N-(2,4-dibromophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dibromophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Amidation: The carboxylic acid group on the quinoline ring is converted to the carboxamide using reagents like thionyl chloride followed by reaction with the appropriate amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the quinoline ring.
Reduction: Reduction reactions can occur at the bromine atoms or the quinoline ring.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the bromine positions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases.
Industry: Used in the development of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of N-(2,4-dibromophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide depends on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The exact pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide
- N-(2,4-difluorophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide
- N-(2,4-dimethylphenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide
Uniqueness
N-(2,4-dibromophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide is unique due to the presence of bromine atoms, which can influence its reactivity, biological activity, and physical properties. Bromine atoms can also serve as useful handles for further functionalization through substitution reactions.
Properties
Molecular Formula |
C24H18Br2N2O |
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Molecular Weight |
510.2 g/mol |
IUPAC Name |
N-(2,4-dibromophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H18Br2N2O/c1-2-15-7-9-16(10-8-15)23-14-19(18-5-3-4-6-21(18)27-23)24(29)28-22-12-11-17(25)13-20(22)26/h3-14H,2H2,1H3,(H,28,29) |
InChI Key |
XWPUKPDKRKVNCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)Br)Br |
Origin of Product |
United States |
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